2-Cyano-4-bromo methyl biphenyl
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Overview
Description
2-Cyano-4-bromo methyl biphenyl is an organic compound with the molecular formula C14H10BrN. It is a key intermediate in the synthesis of sartan drugs, which are widely used as antihypertensive agents due to their high efficacy, good tolerance, and minimal side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-bromo methyl biphenyl typically involves the bromination of 4’-methyl-2-cyanobiphenyl. The process includes the following steps :
Bromination Reaction: In a reactor, add halogenated hydrocarbon solvent, 4’-methyl-2-cyanobiphenyl, radical initiator, and brominating agent. The reaction is carried out at approximately 50°C under nitrogen atmosphere.
Filtration and Reaction with Diethyl Phosphite: After the bromination reaction, the solution is cooled to room temperature and filtered. Diethyl phosphite is then added to the filtrate, and the reaction is carried out at around 30°C.
Crystallization: The reaction mixture is concentrated under reduced pressure at about 50°C, followed by crystallization with pure water to obtain the final product.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale production. The process is designed to be cost-effective, with high yield and minimal waste .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-bromo methyl biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Catalysts such as palladium or nickel are often used in the presence of ligands and bases.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Coupling Reactions: Products include biphenyl derivatives with extended conjugation.
Scientific Research Applications
2-Cyano-4-bromo methyl biphenyl is primarily used in the synthesis of sartan drugs, which are angiotensin II receptor antagonists used to treat hypertension . It is also used in protein-binding studies of quinoxaline angiotensin II receptor antagonists . Additionally, it serves as an intermediate in the synthesis of various organic compounds in medicinal chemistry and pharmaceutical research.
Mechanism of Action
As an intermediate in the synthesis of sartan drugs, 2-Cyano-4-bromo methyl biphenyl contributes to the formation of compounds that block the angiotensin II receptor. This action prevents the binding of angiotensin II, a peptide hormone that causes blood vessels to constrict, thereby lowering blood pressure .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4’-methyl biphenyl: Another intermediate used in the synthesis of sartan drugs.
4-Bromo-2-cyanobiphenyl: A compound with similar structural features but different reactivity.
Uniqueness
2-Cyano-4-bromo methyl biphenyl is unique due to its specific substitution pattern, which makes it a crucial intermediate in the synthesis of certain sartan drugs. Its bromine atom allows for further functionalization, making it versatile in organic synthesis .
Properties
CAS No. |
1284227-57-1 |
---|---|
Molecular Formula |
C14H10BrN |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-bromo-2-methyl-6-phenylbenzonitrile |
InChI |
InChI=1S/C14H10BrN/c1-10-13(9-16)12(7-8-14(10)15)11-5-3-2-4-6-11/h2-8H,1H3 |
InChI Key |
JGVFSTYELULBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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